

ONO-8430506: A Deep Dive into its Selectivity for Autotaxin (ENPP2)

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Compound of Interest		
Compound Name:	ONO-8430506	
Cat. No.:	B15572983	Get Quote

ONO-8430506 is a highly potent and specific inhibitor of autotaxin (ATX), an enzyme also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Extensive searches for publicly available data on the cross-reactivity of **ONO-8430506** with other phosphodiesterase (PDE) families, such as PDE1 through PDE11, did not yield specific quantitative comparisons in the form of IC50 or Ki values. The available literature focuses primarily on the compound's high affinity for its intended target, ATX/ENPP2.

Autotaxin is a secreted lysophospholipase D that plays a crucial role in the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation.[3] **ONO-8430506** has been developed to target this pathway for potential therapeutic applications, notably in oncology.[2][3]

Potency against Autotaxin (ENPP2)

ONO-8430506 demonstrates nanomolar potency in inhibiting the lysophospholipase D (LysoPLD) activity of human ATX/ENPP2. The inhibitory activity has been quantified using different experimental setups, consistently showing high affinity for its target.



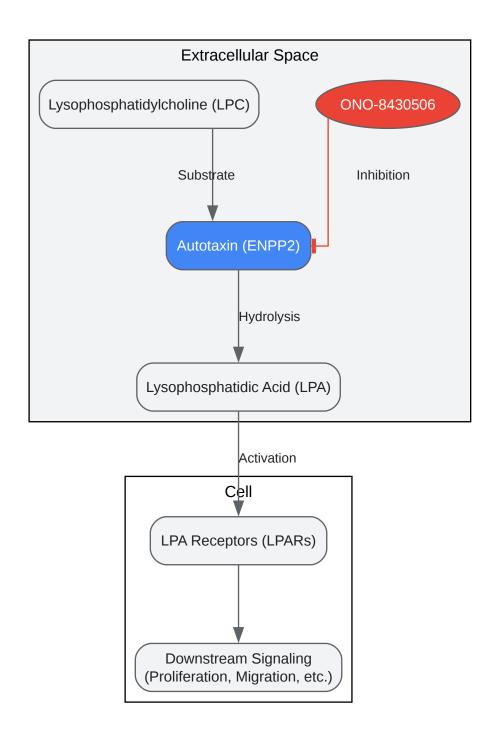
Target Enzyme	Substrate	IC50 (nM)	Reference
Recombinant Human ATX/ENPP2	FS-3 (synthetic fluorescent substrate)	5.1	[1]
Recombinant Human ATX/ENPP2	16:0-LPC (natural substrate)	4.5	[1]
Recombinant and Plasma-derived ATX/ENPP2	Not specified	~10	[1]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Autotaxin-LPA Signaling Pathway

The following diagram illustrates the central role of Autotaxin in the production of LPA and the mechanism of inhibition by **ONO-8430506**.





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Caption: Mechanism of ONO-8430506 action in the Autotaxin-LPA signaling pathway.

Experimental Protocol: Determining ATX/ENPP2 Inhibition



The inhibitory activity of **ONO-8430506** on ATX/ENPP2 is typically determined using an in vitro enzyme assay. The following is a generalized protocol based on commonly used methods for assessing ATX inhibition.

Objective: To measure the half-maximal inhibitory concentration (IC50) of **ONO-8430506** against recombinant human ATX/ENPP2.

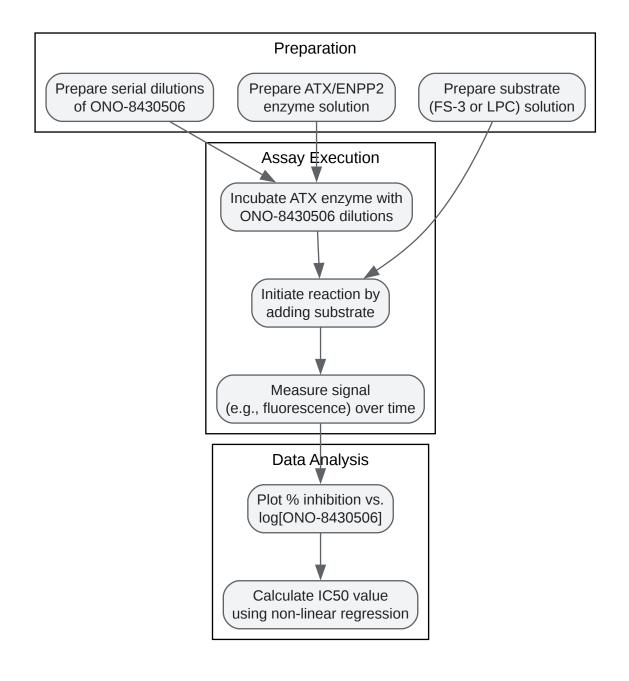
Materials:

- Recombinant human ATX/ENPP2 enzyme
- ONO-8430506 (or other test compounds)
- Substrate:
 - FS-3 (a fluorogenic synthetic substrate) OR
 - Lysophosphatidylcholine (LPC) (a natural substrate)
- Assay buffer (e.g., Tris-HCl buffer containing appropriate salts and fatty acid-free BSA)
- 96-well microplates (black plates for fluorescence assays)
- Microplate reader (fluorescence or other appropriate detection method)

Workflow:

The experimental workflow for determining the IC50 value is depicted below.





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Caption: Experimental workflow for determining the IC50 of ONO-8430506 against ATX.

Procedure:

 Compound Preparation: A stock solution of ONO-8430506 is prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in the assay buffer to achieve a range of test concentrations.



Assay Setup:

- In the wells of a 96-well microplate, add a fixed amount of the recombinant human ATX/ENPP2 enzyme solution.
- Add the various dilutions of ONO-8430506 to the wells. Include control wells with vehicle (e.g., DMSO) only (for 0% inhibition) and wells without the enzyme (for background signal).
- The plate is pre-incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

Enzymatic Reaction:

- The enzymatic reaction is initiated by adding the substrate (e.g., FS-3 or LPC) to all wells.
- The plate is incubated for a specific duration, during which the enzyme converts the substrate.

Signal Detection:

- If using the fluorescent substrate FS-3, the increase in fluorescence is measured at appropriate excitation and emission wavelengths using a microplate reader.
- If using the natural substrate LPC, the product (LPA) can be quantified using methods such as mass spectrometry.

Data Analysis:

- The percentage of inhibition for each concentration of ONO-8430506 is calculated relative to the control wells.
- The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using nonlinear regression analysis.

Conclusion



While **ONO-8430506** is a well-characterized potent inhibitor of Autotaxin (ENPP2), a member of the phosphodiesterase superfamily, specific data on its cross-reactivity with other PDE families (PDE1-11) is not readily available in the public domain. The existing research has focused on its high on-target potency, which is in the low nanomolar range. For researchers considering the use of **ONO-8430506**, it is crucial to acknowledge its high specificity for ATX/ENPP2, while also noting the absence of a broad PDE selectivity panel in published literature.

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